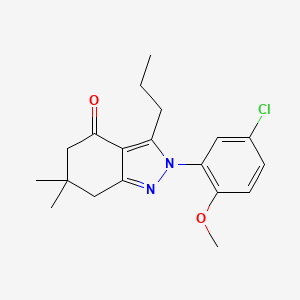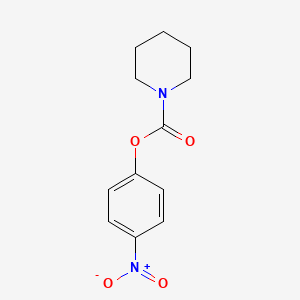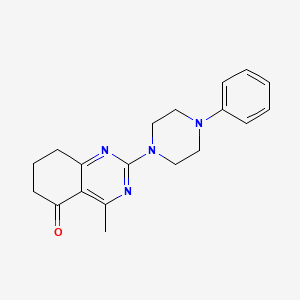
2-(5-CHLORO-2-METHOXYPHENYL)-6,6-DIMETHYL-3-PROPYL-4,5,6,7-TETRAHYDRO-2H-INDAZOL-4-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Chloro-2-methoxyphenyl)-6,6-dimethyl-3-propyl-4,5,6,7-tetrahydro-2H-indazol-4-one is a complex organic compound with a unique structure that includes a chloro-substituted methoxyphenyl group and a tetrahydroindazole core
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-2-methoxyphenyl)-6,6-dimethyl-3-propyl-4,5,6,7-tetrahydro-2H-indazol-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Methoxyphenyl Intermediate: The initial step involves the preparation of 5-chloro-2-methoxyphenylboronic acid.
Cyclization: The intermediate undergoes cyclization with appropriate reagents to form the tetrahydroindazole core.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-2-methoxyphenyl)-6,6-dimethyl-3-propyl-4,5,6,7-tetrahydro-2H-indazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the chloro position .
Scientific Research Applications
2-(5-Chloro-2-methoxyphenyl)-6,6-dimethyl-3-propyl-4,5,6,7-tetrahydro-2H-indazol-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-methoxyphenylboronic acid
- (5-Chloro-2-methoxyphenyl)sulfamic acid
- 3-(5-Chloro-2-methoxy-phenylsulfamoyl)-benzoic acid
Uniqueness
2-(5-Chloro-2-methoxyphenyl)-6,6-dimethyl-3-propyl-4,5,6,7-tetrahydro-2H-indazol-4-one is unique due to its specific structural features, such as the tetrahydroindazole core and the combination of chloro and methoxy substituents. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds .
Properties
IUPAC Name |
2-(5-chloro-2-methoxyphenyl)-6,6-dimethyl-3-propyl-5,7-dihydroindazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2/c1-5-6-14-18-13(10-19(2,3)11-16(18)23)21-22(14)15-9-12(20)7-8-17(15)24-4/h7-9H,5-6,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BROJDPOKOGVCGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C2C(=NN1C3=C(C=CC(=C3)Cl)OC)CC(CC2=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(MORPHOLIN-4-YL)-2-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ETHAN-1-ONE](/img/structure/B5612848.png)
![1-[1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B5612855.png)
![8-fluoro-N-{2-hydroxy-2-[2-(trifluoromethyl)phenyl]ethyl}-2-quinolinecarboxamide](/img/structure/B5612859.png)
![1-(3-{[2-(PENTAN-3-YL)QUINAZOLIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE](/img/structure/B5612865.png)
![3-(1-benzyl-1H-imidazol-2-yl)-1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidine](/img/structure/B5612875.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B5612886.png)
![5-[(3-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)methyl]-N,N-dimethylpyridin-2-amine](/img/structure/B5612907.png)

![2-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5612913.png)

![(NE)-N-[(3-iodo-5-methoxy-4-propoxyphenyl)methylidene]hydroxylamine](/img/structure/B5612930.png)
![2-[(2-{1-[(5-methyl-3-thienyl)carbonyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5612937.png)
![9-[(4-methyl-1H-imidazol-2-yl)methyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5612942.png)
![2-methoxy-4-(methylsulfanyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5612946.png)
